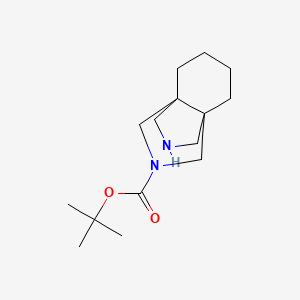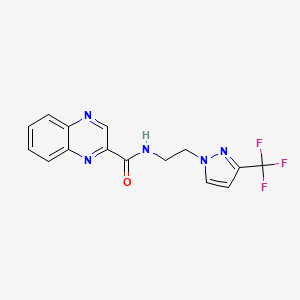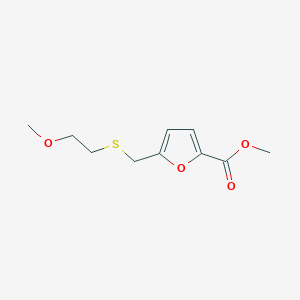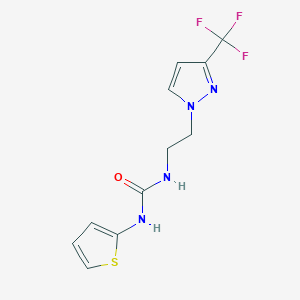![molecular formula C15H22N4O2 B2719538 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1358400-88-0](/img/structure/B2719538.png)
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Design and Pharmacology
This compound is part of a class of molecules explored for their potential in pharmacological applications, notably as part of compounds that exhibit selective agonist or antagonist properties towards certain receptors. For example, its structural motif, particularly the pyrazolo[1,5-a]pyridine substructure, has been identified in compounds displaying high affinity for dopamine D2 receptors. These compounds have been characterized for their G protein-biased agonistic properties, suggesting a pathway for designing novel therapeutics for psychiatric disorders, demonstrating the compound's relevance in drug discovery and development (Möller et al., 2017).
Antipsychotic Potential
Derivatives of the compound, particularly those incorporating pyrazolo[1,5-a]pyridine moieties, have been explored for their antipsychotic potential. These studies focus on designing molecules with specific receptor affinities that could lead to new treatments for psychiatric conditions. The work illustrates the compound's utility in creating molecules with targeted action in the brain, offering insights into the molecular basis of psychiatric disease treatment (Raviña et al., 2000).
Chemical Synthesis and Heterocyclic Chemistry
Research into the synthesis of novel heterocyclic compounds featuring the pyrazolo[1,5-a]pyridine scaffold highlights the importance of this structure in medicinal chemistry. The work in this area focuses on developing new synthetic methodologies and exploring the chemical space around these motifs to discover compounds with potential therapeutic applications. This demonstrates the compound's role in advancing the field of synthetic and medicinal chemistry, providing a foundation for the discovery of new drugs (Ho & Suen, 2013).
Receptor Binding and Functional Studies
Investigations into the binding affinity of compounds containing the pyrazolo[1,5-a]pyridine structure for various receptors, including dopamine and serotonin receptors, shed light on the complex interactions between small molecules and biological targets. These studies are crucial for understanding how structural modifications affect receptor binding and downstream signaling, guiding the design of molecules with desired biological activities (Banerjee et al., 2017).
Antimicrobial and Antituberculosis Activity
Some derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. This research highlights the compound's potential as a lead structure for developing new antimicrobial agents, addressing the global challenge of antibiotic resistance (Shindikar & Viswanathan, 2005).
Mécanisme D'action
Target of Action
The primary target of the compound 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, leading to changes in its conformation . These changes can effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, which is essential for the replication of the virus . The downstream effects include the inhibition of HBV DNA viral load .
Pharmacokinetics
It is noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of the action of 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is the effective inhibition of a broad range of nucleos(t)ide-resistant HBV variants . This is achieved by modulating the conformation of the HBV core protein, which leads to a reduction in HBV DNA viral load .
Action Environment
It is worth noting that the compound has demonstrated efficacy in a hbv aav mouse model , suggesting that it may be effective in a biological environment.
Propriétés
IUPAC Name |
1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-2-14(20)17-7-9-18(10-8-17)15(21)13-11-12-5-3-4-6-19(12)16-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLGQLRJUNDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2719456.png)
![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)
![5-(3,4-Dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719463.png)



![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)
![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)



![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/no-structure.png)
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2719477.png)